molecular formula C12H14N4O3S4 B4227183 ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B4227183
M. Wt: 390.5 g/mol
InChI Key: STJGJIFUYRYWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.

    Introduction of the thiazole ring: This step involves the reaction of the thiadiazole derivative with α-haloketones or α-haloesters.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiadiazole rings.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE include other thiazole and thiadiazole derivatives. These compounds share similar heterocyclic structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example:

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

The uniqueness of this compound lies in its specific combination of thiazole and thiadiazole rings, along with the ethyl acetate group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S4/c1-3-19-9(18)4-7-5-21-10(13-7)14-8(17)6-22-12-15-11(20-2)16-23-12/h5H,3-4,6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGJIFUYRYWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.